molecular formula C6H6N4S2 B13187526 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13187526
M. Wt: 198.3 g/mol
InChI Key: KEXYMWVSYRMMTJ-UHFFFAOYSA-N
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Description

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol typically involves the formation of the thiazole and triazole rings through cyclization reactions. One common method involves the reaction of 4-methylthiosemicarbazide with α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups onto the thiazole or triazole rings, leading to a wide range of derivatives .

Scientific Research Applications

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Triazole Derivatives: Compounds like fluconazole and itraconazole contain the triazole ring and are used as antifungal agents.

Uniqueness

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is unique due to the combination of both thiazole and triazole rings in its structure. This dual-ring system enhances its chemical reactivity and broadens its range of biological activities compared to compounds containing only one of these rings.

Properties

Molecular Formula

C6H6N4S2

Molecular Weight

198.3 g/mol

IUPAC Name

4-methyl-3-(1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C6H6N4S2/c1-10-5(8-9-6(10)11)4-2-12-3-7-4/h2-3H,1H3,(H,9,11)

InChI Key

KEXYMWVSYRMMTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C2=CSC=N2

Origin of Product

United States

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